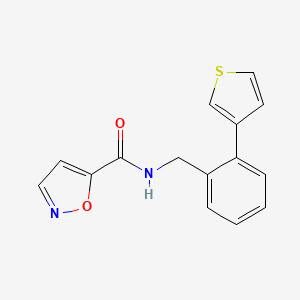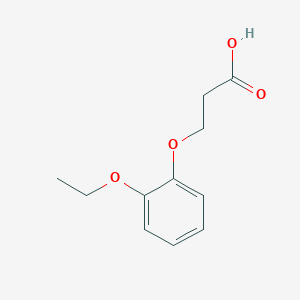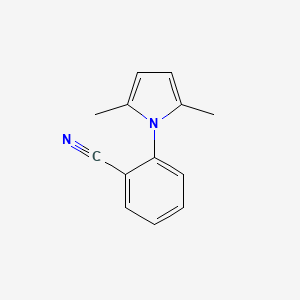
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C15H12N2O2S. It’s an isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound selectively induces robust neuronal differentiation in various stem/progenitor cells .
Molecular Structure Analysis
The molecular structure of “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopic methods. The density functional theory (DFT) analysis can be used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be studied using various synthetic techniques. For instance, one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be analyzed using various methods. The compound’s properties such as hardness, Mulliken electronegativity, chemical potential, and electrophilicity can be calculated from the levels of the predicted frontier molecular orbitals and their energy gap .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse therapeutic properties. Researchers have explored their potential as lead molecules for drug discovery. Notably, thiophenes exhibit the following biological and physiological functions:
- Anti-microbial: Researchers explore their antimicrobial potential against bacteria and other pathogens .
Material Science
Beyond medicinal applications, thiophenes play a crucial role in material science:
Antifungal Activity
Researchers have synthesized thiophene derivatives and evaluated their antifungal properties. These compounds exhibit activity against various fungi, including Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici .
Drug Design and Discovery
Thiophenes serve as building blocks for combinatorial libraries, aiding drug design efforts. Their structural diversity allows medicinal chemists to explore novel prototypes with enhanced pharmacological activity .
Hydrazone-Containing Derivatives
Specifically, hydrazone-bearing thiophene derivatives have been designed, synthesized, and evaluated for antifungal activity. Some of these compounds exhibit notable effects against fungal pathogens .
Other Applications
Thiophene-containing drugs, such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine, are commercially available and highlight the compound’s versatility .
Zukünftige Richtungen
The future directions for “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” could involve further exploration of its potential applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Additionally, the development of new eco-friendly synthetic strategies for isoxazole synthesis could be a promising area of research .
Wirkmechanismus
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways due to their wide range of therapeutic properties . The downstream effects of these interactions can vary greatly depending on the specific target and the nature of the interaction.
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce a variety of molecular and cellular changes .
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-5-7-17-19-14)16-9-11-3-1-2-4-13(11)12-6-8-20-10-12/h1-8,10H,9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCHMODIIHIIGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=NO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)
![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)